molecular formula C27H23FN2O5 B2952606 ethyl 2-(4-fluorophenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate CAS No. 1114650-85-9

ethyl 2-(4-fluorophenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate

Cat. No.: B2952606
CAS No.: 1114650-85-9
M. Wt: 474.488
InChI Key: IISTWBGOMBEAPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorophenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic quinoline derivative characterized by three key structural features:

  • Ethyl ester group at position 6, which enhances lipophilicity and bioavailability compared to methyl esters .
  • Carbamoylmethoxy linker at position 4, connecting the quinoline core to a 2-methoxyphenyl group. This moiety may facilitate hydrogen bonding and influence pharmacokinetic properties .

The compound is synthesized via a multi-step protocol involving:

Esterification: Similar to methods described for methyl 6-methoxy-2-arylquinoline-4-carboxylate derivatives, where carboxylic acid intermediates are treated with ethyl halides under basic conditions (e.g., K₂CO₃ in acetone) .

Carbamoyl coupling: Likely employing carbodiimide reagents (e.g., EDC/HOBt) to conjugate the methoxy-substituted aniline to the quinoline scaffold, as seen in analogous carboxamide syntheses .

Properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-4-[2-(2-methoxyanilino)-2-oxoethoxy]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-10-13-21-20(14-18)25(15-23(29-21)17-8-11-19(28)12-9-17)35-16-26(31)30-22-6-4-5-7-24(22)33-2/h4-15H,3,16H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISTWBGOMBEAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-fluorophenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy against various biological targets.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by the presence of a fluorophenyl group and a methoxyphenyl carbamoyl moiety. The structural formula can be represented as follows:

C23H22FN3O6\text{C}_{23}\text{H}_{22}\text{F}\text{N}_3\text{O}_6

This configuration contributes to its unique biological properties, enhancing its interaction with specific molecular targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC23H22FN3O6
Molecular Weight445.43 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically, it has been evaluated for its inhibitory effects on various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) cells.

Case Study Findings:

  • Inhibition of c-Met Kinase : A study demonstrated that derivatives similar to this compound exhibit significant inhibition of c-Met kinase, a target associated with tumor progression and metastasis. The most potent derivative showed an IC50 value of 0.14 μM against H460 cells, indicating strong antitumor activity .
  • Mechanism of Action : The mechanism involves the compound's ability to bind to the ATP-binding site of c-Met, disrupting its signaling pathways critical for cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial effects. A series of quinoline derivatives were tested against various bacterial strains:

  • Staphylococcus aureus : The compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

Table 2: Biological Activity Summary

Activity TypeTarget/Cell LineIC50/MIC ValueReference
AnticancerH460 (lung cancer)0.14 μM
AnticancerHT-29 (colon cancer)0.20 μM
AntimicrobialStaphylococcus aureus< MIC of standard drugs

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its potency and selectivity.

Key Observations:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and stability, which are critical for cellular uptake and interaction with biological targets.
  • Methoxy Group : The methoxy substitution on the phenyl ring contributes to increased activity against both cancerous and microbial cells by influencing electronic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents Biological Activity Key Synthetic Steps References
Ethyl 2-(4-fluorophenyl)-4-{[(2-methoxyphenyl)carbamoyl]methoxy}quinoline-6-carboxylate 6-ethyl ester, 2-(4-fluorophenyl), 4-carbamoylmethoxy (2-methoxyphenyl) Not explicitly reported (inferred antimicrobial/P-gp modulation) Esterification, carbodiimide-mediated coupling
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate (6a) 6-methoxy, 2-phenyl, 4-methyl ester P-glycoprotein inhibition Methyl iodide esterification, Friedländer synthesis
2-Chloro-6-fluoro-N-(2-morpholinoethyl)quinoline-4-carboxamide 2-chloro, 6-fluoro, 4-morpholinoethyl carboxamide Antimicrobial EDC/HOBt coupling with 2-morpholinoethylamine
[2-(4-Methoxyphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate 6-chloro, 2-(4-chlorophenyl), 4-(methoxyphenyl-oxoethyl) ester Undisclosed (structural analogue) Chlorination, esterification via activated acyl intermediates
Ethyl 6-fluoro-2-(trifluoromethyl)quinoline-4-carboxylate 6-fluoro, 2-(trifluoromethyl), 4-ethyl ester Fluorinated lead compound (hypothetical) Nucleophilic substitution, esterification

Key Comparative Insights

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound may enhance target affinity compared to non-fluorinated analogues (e.g., 2-phenyl in ), as fluorine’s electronegativity improves binding interactions .

Synthetic Complexity: The target compound requires multi-step functionalization (esterification + carbamoyl coupling), whereas simpler analogues like methyl 6-methoxy-2-phenylquinoline-4-carboxylate are synthesized via single-step esterification . Carbodiimide-mediated coupling (e.g., EDC/HOBt) is critical for introducing the 2-methoxyphenyl carbamoyl group, a step absent in halogenated or alkylated derivatives .

Physicochemical Properties: The ethyl ester at position 6 likely increases metabolic stability compared to methyl esters, as ethyl groups resist esterase hydrolysis more effectively . The 2-methoxyphenyl carbamoyl group may reduce solubility relative to morpholinoethyl carboxamides (e.g., ) due to increased hydrophobicity.

The 6-fluoro and 4-fluorophenyl motifs align with fluorinated antimicrobial agents, where fluorine enhances membrane penetration and target binding .

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